1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)-

説明

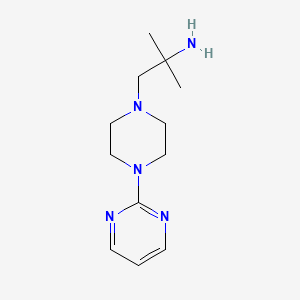

1-Piperazineethanamine derivatives are pivotal in medicinal chemistry due to their structural versatility and receptor-binding capabilities. The compound 1-Piperazineethanamine, α,α-dimethyl-4-(2-pyrimidinyl)- features a piperazine core substituted with a 2-pyrimidinyl group at the 4-position and α,α-dimethyl modifications on the ethanamine side chain.

This compound shares structural motifs with anxiolytics like buspirone, gepirone, and ipsapirone, which contain a 1-(2-pyrimidinyl)piperazine moiety and act as 5-HT1A receptor partial agonists . However, the α,α-dimethyl substitution distinguishes it from simpler derivatives, warranting comparative analysis with related compounds.

特性

分子式 |

C12H21N5 |

|---|---|

分子量 |

235.33 g/mol |

IUPAC名 |

2-methyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-2-amine |

InChI |

InChI=1S/C12H21N5/c1-12(2,13)10-16-6-8-17(9-7-16)11-14-4-3-5-15-11/h3-5H,6-10,13H2,1-2H3 |

InChIキー |

WMWALLXBQOYCII-UHFFFAOYSA-N |

正規SMILES |

CC(C)(CN1CCN(CC1)C2=NC=CC=N2)N |

製品の起源 |

United States |

準備方法

Preparation Methods of 1-Piperazineethanamine, alpha,alpha-dimethyl-4-(2-pyrimidinyl)-

General Synthetic Strategy

The synthesis of substituted piperazine ethanamines like 1-piperazineethanamine, alpha,alpha-dimethyl-4-(2-pyrimidinyl)- generally follows a modular approach:

Step 1: Preparation of substituted piperazine core

The piperazine ring is functionalized at the 4-position with a 2-pyrimidinyl group. This can be achieved by nucleophilic substitution or palladium-catalyzed coupling reactions starting from 4-halogenated piperazine derivatives and pyrimidinyl precursors.Step 2: Introduction of the ethanamine side chain

Alkylation of the piperazine nitrogen with an appropriate haloalkylamine or protected aminoalkyl halide introduces the ethanamine moiety. For alpha,alpha-dimethyl substitution, the alkylating agent is typically an alpha,alpha-dimethyl-substituted haloethanamine or a precursor that can be elaborated to this structure.Step 3: Final deprotection and purification

If protecting groups are used on the amine functionalities, they are removed under mild conditions. The final compound is purified by standard chromatographic techniques.

Specific Synthetic Routes from Literature

Alkylation of Arylpiperazines with Haloethanol and Mitsunobu Reaction

A related synthetic approach for preparing 4-substituted piperazine ethanamines involves:

- Alkylation of 1-arylpiperazine with 2-haloethanol to yield 2-hydroxyethyl piperazine derivatives.

- Conversion of the hydroxy group to a phthalimide derivative under Mitsunobu conditions.

- Hydrazinolysis of the phthalimide to afford the primary amine at the ethanamine position.

This method was used to prepare various 4-substituted 1-piperazineethanamines with different aryl groups, including pyridinyl and chlorophenyl substituents, which are structurally analogous to the pyrimidinyl substitution in the target compound.

Alternative Route via Alkylation with Chloroacetonitrile and Reduction

Another route involves:

- Alkylation of 1-(substituted pyridinyl)-piperazine with chloroacetonitrile.

- Reduction of the nitrile group to the primary amine using borane-dimethyl sulfide complex.

This method yields 4-(substituted pyridinyl)-1-piperazineethanamine derivatives and can be adapted for pyrimidinyl substitution.

Aza-Michael Reaction and Cyclisation for Piperidine Precursors

Although focused on piperidines, aza-Michael addition strategies provide insight into constructing nitrogen heterocycles with substituted ethanamine side chains. Divinyl ketones undergo double aza-Michael addition with primary amines to form N-substituted 4-piperidones, which can be further elaborated to piperazine derivatives by ring transformations.

This method offers an atom-efficient and stereoselective route to substituted piperazine analogues, potentially applicable to the synthesis of alpha,alpha-dimethyl-substituted ethanamine side chains.

Summary Table of Preparation Routes

Detailed Research Findings and Analysis

Affinity and Structural Considerations

Modifications on the piperazine ring and the ethanamine side chain significantly affect receptor binding affinity and selectivity. For instance, replacing the aryl group with heteroaryl groups such as pyrimidinyl can enhance affinity for dopamine D4 receptors, which is relevant for CNS-active drugs.

Lipophilicity and Pharmacokinetics

Lipophilicity, measured as logP or logD at physiological pH, is a critical parameter influencing brain penetration and nonspecific binding. Compounds with logP < 3.5 are generally preferred for CNS activity. Structural modifications, including the introduction of methoxy or fluorobenzamide groups, influence these properties and can be tailored during synthesis.

Synthetic Challenges and Optimization

- Controlling regioselectivity during alkylation is crucial to avoid poly-substitution.

- The Mitsunobu reaction is effective but requires careful handling of reagents and byproducts.

- Reduction of nitriles to amines using borane complexes is efficient but sensitive to moisture.

- The aza-Michael approach offers stereochemical control but may require additional steps to convert piperidones to piperazines.

The preparation of 1-Piperazineethanamine, alpha,alpha-dimethyl-4-(2-pyrimidinyl)- involves strategic functionalization of the piperazine ring and introduction of the alpha,alpha-dimethyl ethanamine side chain. Established methods include alkylation of substituted piperazines with haloethanols followed by Mitsunobu and hydrazinolysis steps, or alternative alkylation with chloroacetonitrile and reduction. Emerging methodologies such as aza-Michael cyclizations provide promising routes for stereoselective synthesis of related heterocycles.

Detailed understanding of these synthetic routes, combined with structure-activity relationship data and physicochemical property optimization, supports the design and preparation of this compound for pharmaceutical applications.

化学反応の分析

Types of Reactions

1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

科学的研究の応用

1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)- has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Buspirone and Metabolites

Buspirone ({4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-7,9-dione) and its metabolite 1-(2-pyrimidinyl)-piperazine (1-PP) exhibit high 5-HT1A affinity (Ki = 1–40 nM) but negligible α1-adrenoceptor activity. In contrast, the α,α-dimethyl group in the target compound may alter receptor interactions, as steric hindrance can reduce binding to certain subtypes .

Hypnotic Derivatives

Derivatives like 1-[4-(2-pyrimidinyl)-1-piperazinyl]-1,3-butandione (compound 15) demonstrate hypnotic activity in mice, with therapeutic indices (TI) up to 9.3. Lipophilicity (log P) plays a critical role: activity peaks at log P ~2.5, beyond which efficacy declines sharply.

Physicochemical Properties

*Estimated based on substituent contributions.

Buspirone’s higher log P (2.9) correlates with its CNS activity, suggesting the target compound’s intermediate log P (~2.1) may balance bioavailability and efficacy .

Pharmacological Activity

5-HT1A Receptor Interaction

The 2-pyrimidinyl group is critical for 5-HT1A binding. Buspirone derivatives show Ki values of 1–110 nM, while 1-PP (a metabolite) retains moderate affinity (Ki = 72–110 nM). The target compound’s α,α-dimethyl group may sterically hinder receptor docking, necessitating in vitro assays to confirm activity .

Alpha-Adrenoceptor Effects

Buspirone exhibits weak α1-adrenoceptor intrinsic efficacy, whereas 1-PP lacks α1 activity but shows α2 affinity (Ki = 495 nM). The target compound’s bulky substituents may further diminish α-adrenoceptor interactions, reducing off-target effects .

Metabolic Stability

1-PP is a major metabolite of buspirone, contributing to delayed anxiolytic effects. The α,α-dimethyl group in the target compound may slow hepatic oxidation, extending its half-life compared to non-alkylated derivatives .

生物活性

1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)-, also known as 2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-amine, is a synthetic compound that has attracted attention for its potential biological activities. This article provides an in-depth overview of its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a pyrimidine moiety, contributing to its unique chemical behavior. Its molecular formula is with a molecular weight of approximately 197.27 g/mol. The presence of the pyrimidine ring allows for specific interactions with biological targets, enhancing its pharmacological potential.

Target Receptors

1-Piperazineethanamine primarily interacts with the α2-adrenergic receptor and exhibits properties as both an antagonist and a partial agonist for the 5-HT1A receptor . The binding affinities (Ki values) for these receptors are as follows:

| Receptor | Ki Value (nM) |

|---|---|

| α2-adrenergic receptor | 7.3 - 40 |

| 5-HT1A receptor | 414 |

These interactions suggest that the compound may modulate neurotransmitter release and neuronal firing rates, influencing mood and cognitive functions.

Biochemical Pathways

The compound's action on the α2-adrenergic and 5-HT1A receptors indicates its potential role in regulating the noradrenergic and serotonergic neurotransmission pathways . This modulation can have implications for treating mood disorders and anxiety-related conditions.

Biological Activity

Research has demonstrated various biological activities associated with 1-Piperazineethanamine:

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against certain bacterial strains.

- Antiviral Activity : Investigations into its antiviral capabilities are ongoing, particularly concerning its ability to inhibit viral replication.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Neuropharmacological Studies : A study assessed the impact of 1-Piperazineethanamine on mood regulation in animal models. Results indicated that administration led to significant changes in behavior associated with anxiety and depression, highlighting its potential as an antidepressant agent.

- Cancer Research : In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation in various cancer cell lines, including hepatocellular carcinoma (HCC). The mechanism appears to involve interference with NF-κB signaling pathways, crucial for cancer cell survival.

- Drug Development : Ongoing research is focused on optimizing this compound as a pharmaceutical intermediate to develop new therapeutic agents targeting neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-Piperazineethanamine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 1-Piperazineethanamine, 4-(2-pyridinyl)- | Pyridine instead of pyrimidine | Different receptor affinity profiles |

| 1-Piperazineethanamine, 4-(2-pyrazinyl)- | Pyrazine ring | Variations in biological activity |

| 1-Piperazineethanamine, 4-(2-pyridazinyl)- | Pyridazine ring | Distinct pharmacokinetic properties |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Piperazineethanamine derivatives, and how are they experimentally determined?

- Methodology : Characterize properties such as molecular weight (129.2034 g/mol for the base compound), solubility, and stability using techniques like mass spectrometry, nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC). Reference NIST data for validation (e.g., CAS 140-31-8) . Thermogravimetric analysis (TGA) can assess thermal stability, while logP values are determined via shake-flask or chromatographic methods to evaluate hydrophobicity.

Q. How can synthetic routes for α,α-dimethyl-4-(2-pyrimidinyl)-1-piperazineethanamine be optimized?

- Methodology : Use stepwise functionalization of the piperazine core. For example:

Introduce the pyrimidinyl group via nucleophilic substitution at the piperazine nitrogen (4-position) under reflux conditions (e.g., in DMF at 80–100°C).

Add the α,α-dimethyl ethanamine moiety using alkylation with 2-chloro-N,N-dimethylethylamine.

Monitor reaction progress with thin-layer chromatography (TLC) and purify via column chromatography .

Q. What spectroscopic techniques are critical for confirming the structure of substituted piperazine derivatives?

- Methodology :

- NMR : Analyze and spectra to confirm substituent positions and stereochemistry. For example, pyrimidinyl protons typically resonate at δ 8.3–8.7 ppm in NMR .

- IR Spectroscopy : Identify functional groups (e.g., amine N–H stretches at ~3260 cm) .

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns aligned with the proposed structure .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological activity of α,α-dimethyl-4-(2-pyrimidinyl)-1-piperazineethanamine?

- Methodology :

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for receptors like dopamine D3 or serotonin subtypes .

- In Vitro Assays : Perform competitive binding assays with radiolabeled ligands (e.g., -spiperone for dopamine receptors).

- Dose-Response Analysis : Calculate IC values using nonlinear regression models (e.g., GraphPad Prism) and validate with positive controls .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be analyzed?

- Methodology :

- False Discovery Rate (FDR) Control : Apply Benjamini-Hochberg correction to adjust p-values for multiple comparisons, reducing Type I errors .

- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and blood-brain barrier penetration to explain discrepancies .

Q. What strategies mitigate environmental toxicity risks during the synthesis and disposal of piperazine-pyrimidine derivatives?

- Methodology :

- Ecotoxicity Testing : Use OECD guidelines for aquatic toxicity (e.g., Daphnia magna EC = 0.13 mg/L) .

- Green Chemistry : Replace halogenated solvents with ionic liquids or supercritical CO.

- Waste Management : Neutralize reactive amines with acetic acid before disposal to prevent aquatic contamination .

Q. How can computational modeling improve the design of piperazine-based compounds with enhanced selectivity?

- Methodology :

- Molecular Dynamics (MD) Simulations : Study ligand-receptor interactions over 100+ ns trajectories to identify key binding residues.

- QSAR Modeling : Corrogate substituent effects (e.g., dimethyl groups) with activity using descriptors like Hammett constants or molar refractivity .

Q. What experimental approaches resolve side reactions during N-alkylation of the piperazine core?

- Methodology :

- Reaction Optimization : Use catalytic bases (e.g., KCO) to deprotonate amines and reduce dimerization.

- Protection-Deprotection : Temporarily protect reactive sites with tert-butoxycarbonyl (Boc) groups.

- Byproduct Analysis : Characterize side products via LC-MS and adjust stoichiometry or solvent polarity (e.g., switch from THF to acetonitrile) .

Notes for Methodological Rigor

- Data Validation : Cross-reference experimental results with NIST Standard Reference Data .

- Regulatory Compliance : Adhere to TSCA §721.10429 for significant new use reporting if derivatives enter commercial research pipelines .

- Statistical Reporting : Follow PRISMA guidelines for systematic reviews of bioactivity data to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。